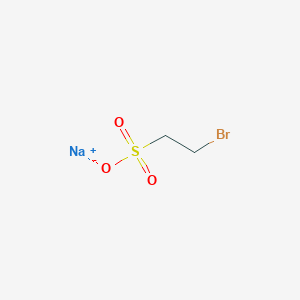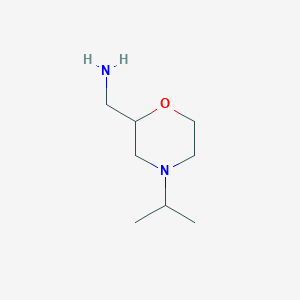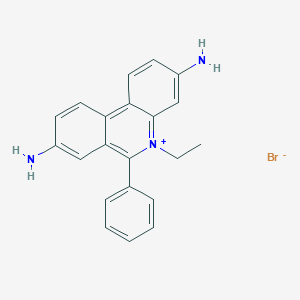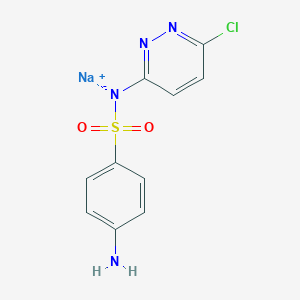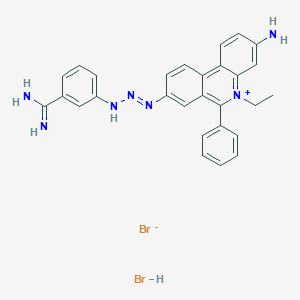![molecular formula C10H19NO B119092 [(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol CAS No. 143817-88-3](/img/structure/B119092.png)
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 2S,6S-PM.
Wirkmechanismus
The mechanism of action of 2S,6S-PM is not fully understood. However, it has been found to have a high affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the dopamine receptor. This suggests that this compound may have potential as a therapeutic agent for the treatment of various neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 2S,6S-PM has various biochemical and physiological effects. This compound has been found to have neuroprotective effects, which may be useful for the treatment of neurological disorders. Additionally, 2S,6S-PM has been found to have antioxidant properties, which may be useful for the treatment of various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2S,6S-PM in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 2S,6S-PM. One direction is to further investigate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Another direction is to explore the use of 2S,6S-PM in the development of new materials, including polymers and nanomaterials. Additionally, research on the synthesis of 2S,6S-PM may lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesemethoden
The synthesis of 2S,6S-PM can be achieved through various methods, including the use of chiral auxiliary and asymmetric hydrogenation. The most commonly used method involves the use of chiral auxiliary, which involves the use of a molecule that can be easily removed after the reaction is complete. This method has been found to be efficient and effective in producing high yields of 2S,6S-PM.
Wissenschaftliche Forschungsanwendungen
2S,6S-PM has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, 2S,6S-PM has been found to be a useful tool for the development of new drugs and drug delivery systems. In material science, this compound has been found to have potential applications in the development of new materials, including polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
143817-88-3 |
|---|---|
Produktname |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO/c1-8(2)10-6-4-5-9(7-12)11(10)3/h4,6,8-10,12H,5,7H2,1-3H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
PZBMJKUOMAYBGT-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)[C@H]1C=CC[C@H](N1C)CO |
SMILES |
CC(C)C1C=CCC(N1C)CO |
Kanonische SMILES |
CC(C)C1C=CCC(N1C)CO |
Synonyme |
2-Pyridinemethanol,1,2,3,6-tetrahydro-1-methyl-6-(1-methylethyl)-,(2S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



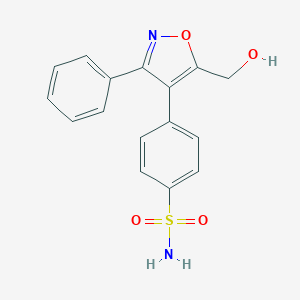
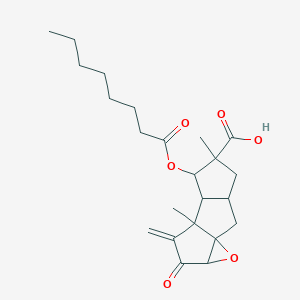
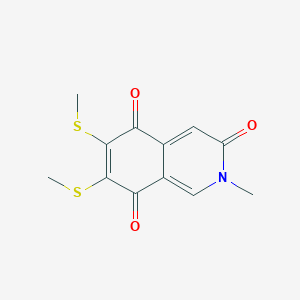
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

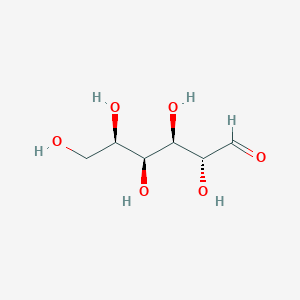
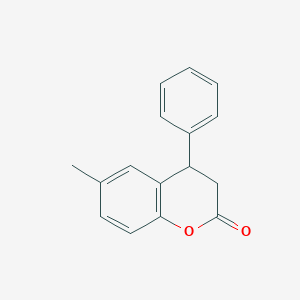
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
